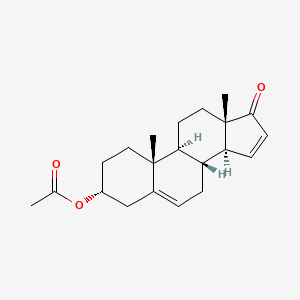
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate is a steroid derivative known for its unique structure and biological activities. Steroids are organic compounds characterized by a core structure of four cycloalkane rings fused together. This compound, like other steroids, plays significant roles in various biological processes, including acting as signaling molecules and hormones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the acetylation of the hydroxyl group at the 3-position of the steroid nucleus. This can be achieved using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of steroid derivatives like this compound often employs biotechnological methods. For instance, engineered strains of microorganisms such as Mycobacterium neoaurum can be used to convert phytosterols into steroid intermediates, which are then chemically modified to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Esterification: Formation of esters from hydroxyl groups and carboxylic acids or their derivatives.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in anhydrous conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.
Esterification: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation of the hydroxyl group at the 3-position would yield a ketone, while reduction of the 17-ketone would produce a hydroxyl group .
Aplicaciones Científicas De Investigación
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its role in cellular signaling and hormone regulation.
Medicine: Investigated for potential therapeutic uses in treating hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and other biologically active compounds
Mecanismo De Acción
The mechanism of action of (3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. These interactions can modulate gene expression and influence various physiological processes. The compound may also act as a precursor for other biologically active steroids, further contributing to its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 17-Oxo-5-alpha-androstan-3-beta-yl acetate
- 3-beta-Hydroxy-androsta-5,15-dien-17-one acetate
Uniqueness
(3alpha)-17-Oxoandrosta-5,15-dien-3-yl acetate is unique due to its specific structural configuration, which influences its biological activity and interaction with molecular targets. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and therapeutic applications .
Propiedades
Número CAS |
17921-64-1 |
|---|---|
Fórmula molecular |
C21H28O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H28O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6-7,15-18H,5,8-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 |
Clave InChI |
GQJWVZYRXPVQLI-ZKHIMWLXSA-N |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)C=CC4=O)C)C |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C=CC4=O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)C=CC4=O)C)C |
Sinónimos |
3β-Acetoxy-5,15-androstadien-17-one; 3β-Hydroxy-androsta-5,15-dien-17-one Acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















